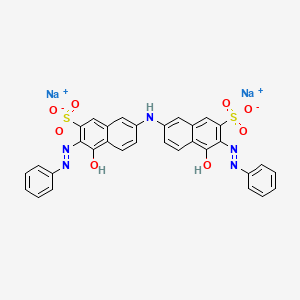

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate), also known as Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate), is a useful research compound. Its molecular formula is C32H23N5NaO8S2 and its molecular weight is 692.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Direct Red 31, also known as disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate, is primarily used as a dyeing agent for various materials, including cotton fabrics . Its primary targets are the fibers of these materials, where it adheres to the fabric molecules without the help from other chemicals .

Mode of Action

The mode of action of Direct Red 31 involves the formation of stable, colored complexes through a series of chemical reactions with the substrate . This process involves electron transfer and bonding, resulting in a vivid and long-lasting coloration of the material . The dye is applied directly to the substrate in a neutral or alkaline bath .

Biochemical Pathways

When used in a photocatalytic degradation process, it has been observed that substrate concentrations, catalyst, ph, oxidant present and temperature affect dye degradation .

Pharmacokinetics

In terms of its behavior in an aqueous solution, it has been observed that the dye’s concentration, the presence of a catalyst, ph, oxidant, and temperature can affect its degradation .

Result of Action

The result of the action of Direct Red 31 is the coloration of the target material. The dye forms complexes with the material, leading to a change in its color . In a photocatalytic degradation process, the dye can be degraded, with the maximum degradation reported to be 68.24% under optimal conditions .

Action Environment

The action of Direct Red 31 is influenced by several environmental factors. The pH, temperature, and the presence of other chemicals can affect the dye’s ability to color materials and its degradation in a photocatalytic process . For instance, the optimal conditions for maximum degradation of the dye were found to be a pH of 10.9, a dye concentration of 216.6 mg/L, and a temperature of 27 °C .

Biochemical Analysis

Biochemical Properties

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. It can also interact with enzymes, potentially inhibiting or altering their activity. For instance, it has been observed to inhibit certain oxidoreductases, affecting the redox balance within cells .

Cellular Effects

The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may not significantly impact cell viability. At higher concentrations, it can induce cytotoxic effects, leading to cell death. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) involves its interaction with cellular biomolecules. It can bind to DNA, potentially causing mutations and affecting gene expression. Additionally, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, leading to oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with chronic cytotoxic effects, including altered cell morphology and reduced proliferation rates .

Dosage Effects in Animal Models

The effects of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) in animal models vary with dosage. At low doses, it may not exhibit significant toxicity. At higher doses, it can cause adverse effects, including liver and kidney damage. Studies have shown that this compound can induce oxidative stress and inflammation in animal tissues, leading to organ dysfunction .

Metabolic Pathways

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is metabolized in the liver through phase I and phase II metabolic pathways. It undergoes reduction and conjugation reactions, leading to the formation of various metabolites. These metabolites can interact with cellular enzymes and cofactors, potentially affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the nucleus and mitochondria. Its localization is influenced by targeting signals and post-translational modifications. The presence of this compound in the mitochondria can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation .

Properties

CAS No. |

5001-72-9 |

|---|---|

Molecular Formula |

C32H23N5NaO8S2 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C32H23N5O8S2.Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45); |

InChI Key |

XLAYJHIGFVPYRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5001-72-9 |

Synonyms |

C.I. 29100 Direct Pink 12B Direct Red 12B Direct Red 31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

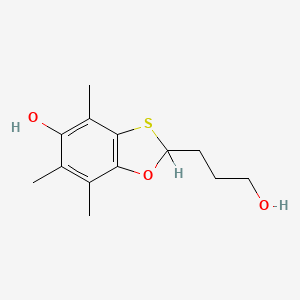

![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)

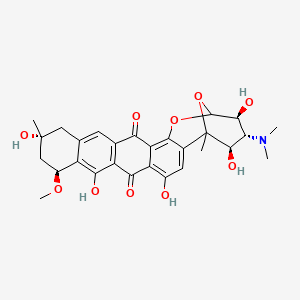

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

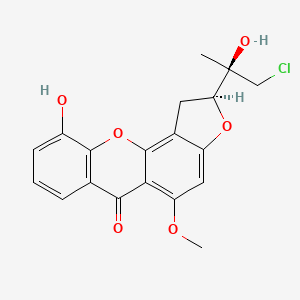

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)